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A Guide for Researchers, Scientists, and Drug
Development Professionals
The isolation of high-quality nucleic acids is a cornerstone of molecular biology, underpinning a

vast array of downstream applications from PCR and sequencing to gene expression analysis.

Phenol-chloroform extraction remains a robust and widely utilized method for this purpose,

prized for its efficacy in removing proteins and other contaminants. This guide provides a

comparative analysis of the commonly employed phenol-chloroform ratios, detailing their

applications, performance, and the principles governing their use in DNA and RNA purification.

While various ratios of phenol to chloroform have been anecdotally mentioned in laboratory

settings, the scientific literature is overwhelmingly dominated by the standardized 25:24:1

(phenol:chloroform:isoamyl alcohol) mixture for DNA extraction and slight variations for RNA

extraction, often in conjunction with acidic phenol. Direct comparative studies systematically

evaluating a range of different phenol to chloroform ratios and their impact on yield and purity

are not readily available. Therefore, this guide will focus on the well-established and validated

ratios, presenting available performance data to inform your experimental choices.

Principle of Phenol-Chloroform Extraction
Phenol-chloroform extraction is a liquid-liquid extraction technique that separates molecules

based on their differential solubility in aqueous and organic phases. The key components of

this method each play a crucial role:
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Phenol: The primary function of phenol is to denature proteins.[1][2][3] Due to its ability to

form an environment that accommodates both polar and non-polar residues, proteins unfold

and partition into the organic phenol phase.[1]

Chloroform: Chloroform enhances the protein-denaturing activity of phenol and increases the

density of the organic phase, ensuring a sharp and stable interface between the organic and

aqueous layers.[4] This prevents the phase inversion that can occur when the aqueous

phase has a high salt concentration.[1] Chloroform also helps to dissolve lipids.[4]

Isoamyl Alcohol: Added in a small volume, isoamyl alcohol acts as an anti-foaming agent,

preventing the formation of an emulsion during the mixing of the aqueous and organic

phases.[1][5]

The separation of DNA and RNA is critically dependent on the pH of the phenol solution.[1][6]

Alkaline pH (around 8.0): At a neutral to alkaline pH, the phosphodiester backbone of both

DNA and RNA is negatively charged, making them highly soluble in the aqueous phase. This

condition is optimal for the isolation of DNA.[6]

Acidic pH (around 4.5): In an acidic environment, DNA becomes denatured and partitions

into the organic phase, while RNA, which is more stable at acidic pH, remains in the

aqueous phase.[2][6] This allows for the selective isolation of RNA.

Performance Data of Standard Phenol-Chloroform
Ratios
The following tables summarize quantitative data on the performance of the standard phenol-

chloroform extraction methods for DNA and RNA, primarily utilizing a 25:24:1 or similar ratio.

The data is compiled from studies comparing this method with other extraction techniques.

Table 1: Performance of Phenol-Chloroform for DNA Extraction
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Sample
Type

Phenol:Chl
oroform
Ratio

Average
DNA Yield
(ng/µL)

Average
A260/A280
Ratio

Average
A260/A230
Ratio

Reference

Triatomine

gut contents

(blood meal)

Not specified

Higher than

commercial

kit

~1.67 - 1.78 Not Reported [7]

Human blood Not specified ~308 ~1.89
Higher than

salting-out
[8]

Human saliva Not specified ~64 ~1.87
Higher than

salting-out
[8]

Table 2: Performance of Phenol-Chloroform for RNA Extraction

Sample
Type

Phenol:Chl
oroform
Ratio

Average
RNA Yield
(ng/µL)

Average
A260/A280
Ratio

Average
A260/A230
Ratio

Reference

Cyanobacteri

a

PGTX

(phenol-

based)

~1.70 ~2.0 ~1.6-1.9 [9]

Human Blood
Modified

AGPC
~114.4 <1.8 Not Reported [10]

Human Oral

Swabs

Modified

AGPC

Slightly lower

than blood

Slightly lower

than blood
Not Reported [10]

Note on Purity Ratios:

An A260/A280 ratio of ~1.8 is generally considered "pure" for DNA, while a ratio of ~2.0 is

considered "pure" for RNA.[11] Lower ratios may indicate protein or phenol contamination.

[11][12]

The A260/A230 ratio is an indicator of contamination by substances like phenol, guanidine

salts, and carbohydrates.[11][13] A ratio between 2.0 and 2.2 is considered optimal.[11][13]
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Experimental Protocols
Below are detailed methodologies for DNA and RNA extraction using the standard phenol-

chloroform ratios.

Protocol 1: DNA Extraction using
Phenol:Chloroform:Isoamyl Alcohol (25:24:1) at Alkaline
pH
This protocol is suitable for the isolation of high molecular weight genomic DNA from a variety

of cell and tissue samples.

Materials:

Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS, 20 µg/mL RNase A)

Proteinase K solution (20 mg/mL)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0

Chloroform:Isoamyl Alcohol (24:1)

3 M Sodium Acetate, pH 5.2

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

Nuclease-free water or TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

Sample Lysis: Homogenize the sample and resuspend in lysis buffer. For tissues,

mechanical disruption or enzymatic digestion may be necessary.

Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL and incubate at

55°C for 1-3 hours, or overnight, until the solution is clear.
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First Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol

(25:24:1). Mix by inverting the tube for 5-10 minutes.

Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.

Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new tube,

avoiding the white protein interface.

Second Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the

recovered aqueous phase. Mix and centrifuge as in steps 3 and 4. This step removes

residual phenol.[12]

DNA Precipitation: Transfer the aqueous phase to a new tube. Add 1/10th volume of 3 M

sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently by inversion until a

DNA precipitate is visible.

Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

Washing: Carefully discard the supernatant. Wash the pellet with 1 mL of ice-cold 70%

ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.

Drying and Resuspension: Discard the supernatant and air-dry the pellet for 5-10 minutes.

Do not over-dry. Resuspend the DNA in an appropriate volume of nuclease-free water or TE

buffer.

Protocol 2: RNA Extraction using Acid
Phenol:Chloroform
This protocol is designed for the isolation of total RNA. The use of an acidic phenol solution is

crucial for retaining DNA in the organic phase.

Materials:

TRIzol Reagent or a similar acid guanidinium thiocyanate-phenol solution

Chloroform
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Isopropanol

75% Ethanol (prepared with nuclease-free water)

Nuclease-free water

Procedure:

Homogenization: Homogenize the sample in 1 mL of TRIzol reagent per 50-100 mg of tissue

or 5-10 x 10^6 cells.

Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol. Cap the tube securely and

shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.

Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into

a lower red organic phase, a white interphase, and an upper colorless aqueous phase

containing RNA.

Aqueous Phase Recovery: Transfer the upper aqueous phase to a fresh tube. Be careful not

to disturb the interphase.

RNA Precipitation: Add 0.5 mL of isopropanol per 1 mL of TRIzol used initially. Mix by

inversion and incubate at room temperature for 10 minutes.

Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet

at the bottom of the tube.

Washing: Discard the supernatant and wash the pellet with at least 1 mL of 75% ethanol per

1 mL of TRIzol.

Recentrifugation: Vortex the sample briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

Drying and Resuspension: Discard the supernatant and air-dry the pellet for 5-10 minutes.

Resuspend the RNA in nuclease-free water.

Visualizing the Workflow and Principles
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The following diagrams, generated using Graphviz, illustrate the experimental workflow and the

underlying principles of nucleic acid separation.
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Caption: Experimental workflow for phenol-chloroform nucleic acid extraction.
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Caption: Effect of pH on DNA and RNA separation during phenol extraction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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